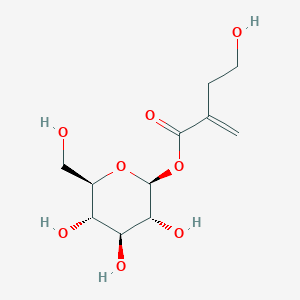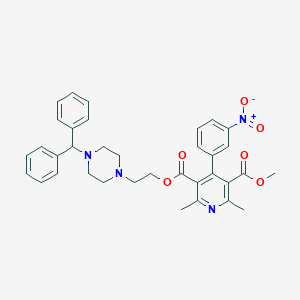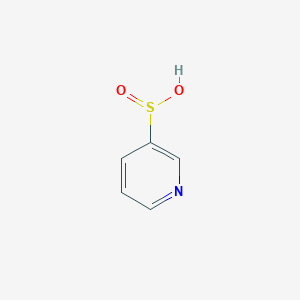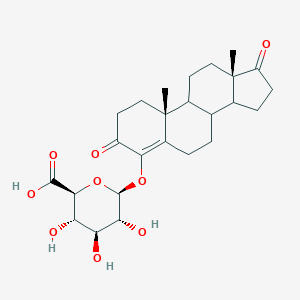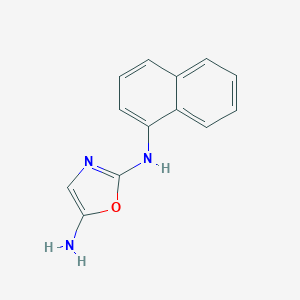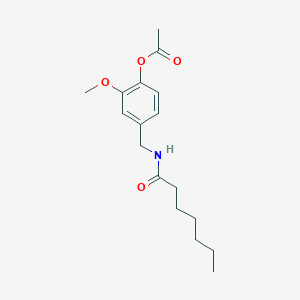![molecular formula C9H8N2O2S B034799 Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 111042-90-1](/img/structure/B34799.png)
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Vue d'ensemble
Description
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused thieno-pyridine ring system, which imparts unique chemical and biological properties. It is often used as a building block in the synthesis of various bioactive molecules and has shown potential in pharmaceutical applications, particularly in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. In this method, this compound is coupled with different bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds . Another method involves microwave-assisted synthesis, which offers a rapid and efficient route to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitro groups yields amino derivatives, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Mécanisme D'action
The mechanism of action of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate involves its interaction with cellular targets that regulate cell growth and apoptosis. Studies have shown that it can alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . The presence of amino groups linked to a benzene moiety is a key element for its anti-cancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their anti-cancer properties.
Thieno[2,3-b]pyridine derivatives: These are structurally related and have shown potential in various biological applications.
Uniqueness
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of an amino group, which enhances its biological activity. Its ability to inhibit tumor cell growth and induce apoptosis distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLOZJKPAWEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549608 | |
| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-90-1 | |
| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111042-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate a promising scaffold for developing new anti-cancer agents?
A1: this compound serves as a versatile starting point for synthesizing diverse compounds with promising anti-cancer activity. [, , ] This is due to its structure, allowing for various modifications at the 3-amino and 6-positions. These modifications influence the compound's interaction with biological targets and its overall efficacy. For instance, researchers have synthesized aminodi(hetero)arylamines by coupling different bromonitrobenzenes to the core structure. [] These derivatives demonstrated growth inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2). [] Furthermore, studies on 6-substituted derivatives of this compound have explored their anti-hepatocellular carcinoma activity. [, ] These studies highlight the potential of this scaffold for developing novel anti-cancer therapies.
Q2: How does the structure of aminodi(hetero)arylamines derived from this compound affect their anti-cancer activity?
A2: The structure-activity relationship (SAR) of these derivatives plays a crucial role in their anti-cancer activity. Research indicates that the position of the amino group and the presence of other substituents significantly impact the compound's potency. For example, an aminodi(hetero)arylamine derivative with the NH2 group ortho to the NH and a methoxy group in the para position exhibited the most potent growth inhibitory effects against the tested cancer cell lines, with GI50 values ranging from 1.30 to 1.63 µM. [] This suggests that these specific substitutions enhance the molecule's interaction with its biological target, leading to increased anti-cancer activity.
Q3: Beyond anti-cancer activity, what other therapeutic applications are being explored for this compound derivatives?
A3: In addition to their potential as anti-cancer agents, these derivatives have also shown promise as antioxidants. [] Studies have investigated their radical scavenging activity, lipid peroxidation inhibition, and redox profiles. [] Notably, the aminodiarylamine derivative with the amino group in the para position to the NH exhibited the most potent antioxidant properties, even surpassing the activity of the standard antioxidant Trolox in certain assays. [] This finding suggests that this compound derivatives could be further explored for their potential in treating diseases associated with oxidative stress.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

